[2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine
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Overview
Description
[2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound features a cyclopentyl group attached to the benzimidazole moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine typically involves the condensation of o-phenylenediamine with cyclopentanone, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, formic acid or trimethyl orthoformate can be used as catalysts .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles/Nucleophiles: Halogens, alkylating agents, etc.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of benzimidazole N-oxides, while substitution reactions can yield a variety of substituted benzimidazole derivatives .
Scientific Research Applications
[2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or antiparasitic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine include other benzimidazole derivatives, such as:
- 2-Phenylbenzimidazole
- 2-Methylbenzimidazole
- 2-(2-Pyridyl)benzimidazole
Uniqueness
The uniqueness of this compound lies in its cyclopentyl group, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-(2-cyclopentylbenzimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C14H19N3/c15-9-10-17-13-8-4-3-7-12(13)16-14(17)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10,15H2 |
InChI Key |
DVONGLVRXURQCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC3=CC=CC=C3N2CCN |
Origin of Product |
United States |
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